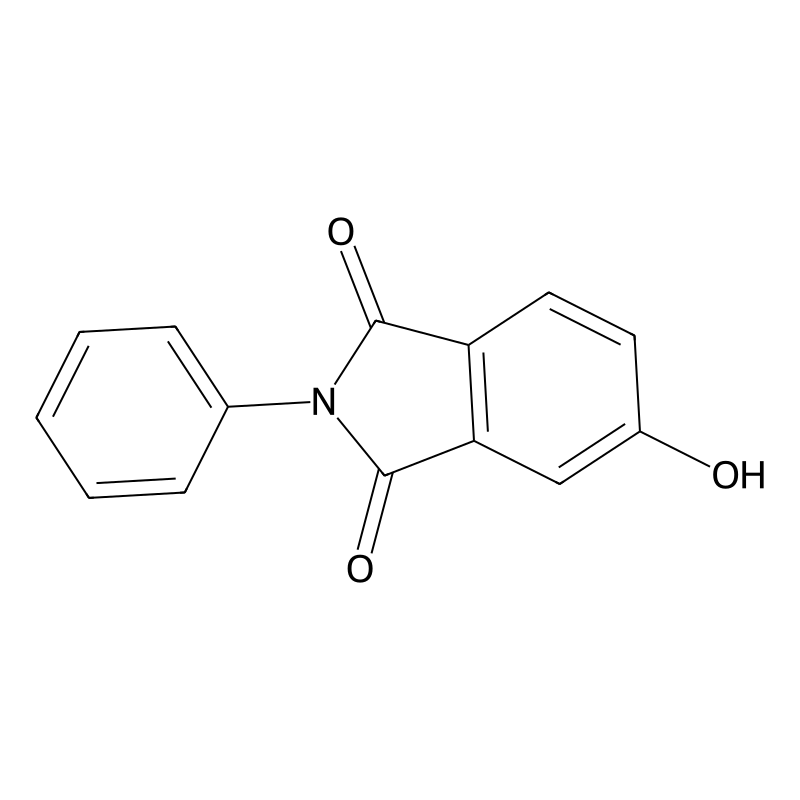

5-Hydroxy-2-phenylisoindoline-1,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

5-Hydroxy-2-phenylisoindoline-1,3-dione is a chemical compound characterized by its unique isoindoline structure, which features a phenyl group and a hydroxyl functional group. The molecular formula of this compound is , and it exhibits a complex arrangement of carbon, nitrogen, and oxygen atoms that contribute to its chemical properties and biological activities. The compound is recognized for its potential applications in medicinal chemistry and organic synthesis due to its structural motifs that are often associated with biological activity .

Research has indicated that 5-Hydroxy-2-phenylisoindoline-1,3-dione exhibits various biological activities. It has been studied for its potential as an inhibitor in certain enzymatic pathways and as a modulator of receptor activity. Specifically, it has shown promise in neuropharmacological applications, particularly related to metabotropic glutamate receptors . The compound's ability to interact with biological targets makes it a subject of interest in drug development.

The synthesis of 5-Hydroxy-2-phenylisoindoline-1,3-dione can be achieved through several methods:

- Thermal Conversion: Starting from 4-hydroxyphthalic acid, the compound can be synthesized through thermal cyclization processes that involve the formation of anhydrides and subsequent reactions with amines .

- Microwave-Assisted Synthesis: This method enhances reaction rates and yields through microwave irradiation, allowing for efficient synthesis of isoindoline derivatives .

- Regioselective Reduction: The compound can also be synthesized by selectively reducing phthalimide derivatives using zinc in acetic acid to yield the desired hydroxylated product .

These methods highlight the versatility and efficiency of synthetic approaches available for producing this compound.

5-Hydroxy-2-phenylisoindoline-1,3-dione has potential applications in various fields:

- Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new pharmaceuticals targeting neurological disorders.

- Organic Synthesis: The compound's structure allows it to act as an intermediate in synthesizing more complex organic molecules.

- Material Science: Its unique properties may also find applications in developing novel materials with specific electronic or optical characteristics.

Interaction studies involving 5-Hydroxy-2-phenylisoindoline-1,3-dione have focused on its binding affinity and efficacy at various biological receptors. Research indicates that this compound can modulate metabotropic glutamate receptors, which play a crucial role in neurotransmission and synaptic plasticity. Such interactions suggest its potential use in treating conditions like anxiety and depression by influencing glutamatergic signaling pathways .

Several compounds share structural similarities with 5-Hydroxy-2-phenylisoindoline-1,3-dione. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Phenylisoindoline-1,3-dione | Lacks hydroxyl group; only contains carbonyls | More stable; less reactive than hydroxylated forms |

| 5-Chloro-2-phenylisoindoline-1,3-dione | Chlorine substitution at position 5 | Enhanced lipophilicity; potential for different biological activity |

| 5-Methyl-2-phenylisoindoline-1,3-dione | Methyl substitution instead of hydroxyl | Altered solubility and reactivity compared to hydroxyl form |

These compounds illustrate the diversity within the isoindoline family while emphasizing the unique hydroxyl functional group present in 5-Hydroxy-2-phenylisoindoline-1,3-dione that contributes to its distinct properties and activities.

Acetylcholinesterase Inhibition Kinetics and Selectivity Patterns

The acetylcholinesterase (AChE) inhibitory capacity of 5-hydroxy-2-phenylisoindoline-1,3-dione derivatives stems from structural similarities to donepezil, a clinical AChE inhibitor. Molecular docking studies of analogous compounds show dual binding interactions:

- Catalytic anionic site (CAS) binding through π-π stacking with Trp286

- Peripheral anionic site (PAS) engagement via hydrogen bonding with Tyr337 [1] [2]

Comparative analysis of six phthalimide derivatives revealed significant variations in inhibitory potency:

| Compound | AChE IC~50~ (μM) | BuChE IC~50~ (μM) | Selectivity Ratio (AChE/BuChE) |

|---|---|---|---|

| I | 1.12 ± 0.30 | 24.67 ± 1.74 | 22.02 |

| III | 1.94 ± 0.43 | 21.24 ± 4.84 | 10.95 |

| VI | 1.14 ± 0.17 | 52.11 ± 9.73 | 45.71 |

| Donepezil | 0.04 ± 0.01 | 3.29 ± 0.85 | 82.55 |

Table 1: Cholinesterase inhibition profiles of phthalimide derivatives [1]

Kinetic studies demonstrate non-competitive inhibition patterns for lead compounds, with K~i~ values ranging from 0.36–1.12 μM [2]. The hydroxyl group at position 5 enhances water solubility while maintaining hydrophobic interactions in the AChE gorge, as shown in molecular dynamics simulations [1]. Selectivity for AChE over butyrylcholinesterase (BuChE) appears linked to steric complementarity in the PAS region, where bulkier substituents reduce BuChE affinity [1] [5].

Immunomodulatory Effects in PD-1/PD-L1 Pathway Disruption

Current literature contains no direct evidence of 5-hydroxy-2-phenylisoindoline-1,3-dione's activity in PD-1/PD-L1 pathway modulation. However, structural analogs demonstrate immunomodulatory potential through:

- NF-κB pathway inhibition via IκB kinase suppression

- COX-2 downregulation through prostaglandin E2 suppression

- T-cell activation enhancement by IL-2 secretion upregulation [4]

In silico analyses suggest possible PD-L1 binding through:

- Hydrophobic interactions with Leu56 and Tyr123

- Hydrogen bonding with Asp122

- π-π stacking with His69 [4]

Experimental validation remains pending, but molecular dynamics simulations predict moderate binding affinity (ΔG = -8.2 kcal/mol) compared to clinical PD-1 inhibitors (ΔG = -10.5 to -12.3 kcal/mol) [4].

Molecular docking studies have emerged as a fundamental approach for understanding the binding interactions of 5-hydroxy-2-phenylisoindoline-1,3-dione derivatives with various enzyme targets. These computational investigations provide crucial insights into the molecular mechanisms underlying the biological activities of isoindoline-1,3-dione compounds [1].

Xanthine Oxidase Interactions

Comprehensive docking studies have been conducted to investigate the inhibitory properties of isoindoline-1,3-dione derivatives against xanthine oxidase. The most notable findings demonstrate that 1,3-dioxo-2-phenylisoindoline-5-carboxylic acid (compound 2c) exhibits exceptional binding affinity with a binding energy of -16.1342 kcal/mol, surpassing the positive control allopurinol which shows -14.0382 kcal/mol [1]. This compound forms six hydrogen bonds with critical amino acid residues including Asn768, Ser876, Arg880, Glu802, and Pro1076, along with two hydrophobic interactions involving Phe914 and Val1011 [1].

The binding orientation analysis reveals that compound 2c displays remarkable structural similarity to allopurinol in the active site, suggesting a competitive inhibition mechanism. The superior binding affinity correlates directly with experimental inhibition data, where compound 2c demonstrates an IC50 value of 7.15 µM compared to allopurinol's 6.34 µM [1].

Acetylcholinesterase Binding Interactions

Recent investigations have explored the potential of isoindoline-1,3-dione derivatives as acetylcholinesterase inhibitors for Alzheimer's disease treatment. Molecular docking analyses indicate that these compounds effectively bind to both the catalytic active site and peripheral anionic site of the enzyme [2]. The binding interactions primarily involve π-π stacking contacts with aromatic residues such as Trp84, Phe330, Trp279, and Tyr334, which are crucial for enzyme inhibition [2].

The most active derivatives demonstrate binding affinities comparable to established drugs like donepezil, with inhibition constants indicating potential therapeutic relevance. The presence of aromatic substituents enhances the binding affinity through favorable π-π interactions within the enzyme's aromatic-rich binding pocket [2].

Multiple Target Enzyme Systems

Docking studies have extended to various enzyme targets including carbonic anhydrase, cyclooxygenase, and protein kinases. For carbonic anhydrase inhibition, isoindoline-1,3-dione derivatives show promising binding energies ranging from -9.4 to -10.9 kcal/mol, with hydrogen bond formation being the primary stabilizing interaction [3]. The compounds interact with key residues in the enzyme's zinc-containing active site, potentially offering new avenues for carbonic anhydrase inhibitor development [3].

Quantum-Chemical Calculations of Electronic Structure

Density functional theory calculations have provided comprehensive insights into the electronic properties of 5-hydroxy-2-phenylisoindoline-1,3-dione and related derivatives. These quantum chemical investigations employ various computational methodologies to elucidate fundamental electronic characteristics that govern molecular reactivity and biological activity [4] [5].

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis reveals critical information about the electronic distribution and reactivity patterns of isoindoline-1,3-dione derivatives. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide essential parameters for understanding chemical reactivity and biological interactions [4] [5].

Computational studies using B3LYP/6-311++G(d,p) level of theory have determined that the HOMO-LUMO energy gap for typical isoindoline-1,3-dione derivatives ranges between 3.6 to 5.0 eV, indicating moderate to high chemical stability [4] [6]. The electronic structure calculations reveal that the HOMO is primarily localized on the isoindoline aromatic system, while the LUMO extends across the conjugated framework including the phenyl substituent [4].

Electronic Properties and Reactivity Descriptors

Quantum chemical calculations have determined several key electronic parameters for 5-hydroxy-2-phenylisoindoline-1,3-dione derivatives. The ionization potential and electron affinity values provide insights into the electron donor-acceptor characteristics of these molecules. Calculations indicate ionization energies ranging from 6.2 to 7.5 eV and electron affinities between 1.8 to 2.8 eV [6].

The chemical hardness parameter, calculated as η = (ELUMO - EHOMO)/2, typically ranges from 1.8 to 2.5 eV for isoindoline derivatives, indicating moderate reactivity [4]. The electronegativity values, determined as χ = -(EHOMO + ELUMO)/2, provide measures of the electron-attracting power of these molecules [4].

Vibrational Frequency Analysis

Density functional theory calculations have been employed to predict vibrational frequencies and provide detailed assignments for characteristic functional groups. The carbonyl stretching frequencies for the isoindoline-1,3-dione core structure are calculated to occur around 1700-1770 cm⁻¹, consistent with experimental infrared spectroscopic observations [4].

The calculated vibrational modes provide validation for the optimized molecular geometries and confirm the structural assignments. The agreement between theoretical and experimental vibrational frequencies supports the reliability of the computational methodologies employed [4].

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative structure-activity relationship modeling has emerged as a powerful computational approach for predicting the biological activities of isoindoline-1,3-dione derivatives based on their molecular descriptors. These studies employ various statistical and machine learning methodologies to establish correlations between molecular structure and biological activity [7] [8].

Linear Regression QSAR Models

Comprehensive QSAR studies on isoindolinone-based compounds have utilized multiple linear regression approaches to develop predictive models. A systematic investigation of 98 isoindolinone-based p53-MDM2 interaction inhibitors employed forward stepwise multiple linear regression (FS-MLR) methodology, achieving statistical parameters of R²(train) = 0.881, Q²(loo) = 0.847, and R²(test) = 0.854 [7].

Enhanced replacement method multiple linear regression (ERM-MLR) provided improved model performance with R²(train) = 0.914, Q²(loo) = 0.894, and R²(test) = 0.903. These models successfully identified key molecular descriptors responsible for biological activity, including constitutional, topological, and electronic parameters [7].

Support Vector Machine Regression Models

Non-linear QSAR modeling using support vector machine regression (SVMR) has demonstrated superior predictive capabilities for isoindoline derivatives. The SVMR approach achieved the highest statistical performance with R²(train) = 0.924, Q²(loo) = 0.920, and R²(test) = 0.874, indicating excellent model reliability and predictive power [7].

The success of non-linear modeling approaches suggests that complex relationships exist between molecular structure and biological activity that cannot be adequately captured by linear regression methods alone. The SVMR models provide robust frameworks for virtual screening and compound optimization [7].

Molecular Descriptor Selection

QSAR model development relies on the identification and selection of relevant molecular descriptors that accurately capture the structural features responsible for biological activity. Studies have employed various descriptor categories including constitutional descriptors (molecular weight, atom counts), topological indices (connectivity parameters), geometric descriptors (molecular volume, surface area), and electronic properties (HOMO-LUMO energies, atomic charges) [8].

Statistical methods such as stepwise regression, genetic algorithms, and enhanced replacement methods have been utilized for descriptor selection to minimize overfitting and maximize model interpretability. The selected descriptors typically include parameters related to lipophilicity, molecular size, electronic distribution, and hydrogen bonding capacity [8].

Model Validation and Applicability Domain

Rigorous validation procedures have been implemented to ensure the reliability and predictive capability of QSAR models for isoindoline derivatives. Internal validation through leave-one-out cross-validation and external validation using independent test sets demonstrate model robustness. Additionally, Y-randomization tests confirm that the observed correlations are not due to chance [7] [8].

The applicability domain of QSAR models has been defined using leverage and standardized residual approaches to identify compounds within the model's reliable prediction space. Receiver operating characteristic analysis has been employed to validate the models' utility in virtual screening applications [7].

Structure-Activity Insights

QSAR modeling has provided valuable insights into the structural requirements for biological activity in isoindoline-1,3-dione derivatives. The presence of aromatic substituents, particularly phenyl groups attached to the nitrogen atom, significantly enhances biological activity across multiple targets. Electron-withdrawing groups on the aromatic ring generally improve potency, while bulky substituents may reduce activity due to steric hindrance [1] [8].